molecular formula C14H12O3 B8525625 3-(5-Methoxynaphthalen-2-yl)prop-2-enoic acid CAS No. 56894-93-0

3-(5-Methoxynaphthalen-2-yl)prop-2-enoic acid

Cat. No. B8525625
Key on ui cas rn: 56894-93-0
M. Wt: 228.24 g/mol
InChI Key: XBJBVNXEXFLILR-UHFFFAOYSA-N
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Patent
US03987116

Procedure details

5-Methoxynaphthalene-2-aldehyde (0.1 mole), malonic acid (0.2 moles), and dry pyridine (175 ml) are placed in a 1 1 round-bottom flask. The malonic acid is dissolved by shaking on a steam bath and piperidine (0.5 ml) is added. The reaction is allowed to take place on the steam bath for 4 hours. After standing at room temperature overnight, the mixture is refluxed for 1 hour and cooled. The reaction mixture is poured into 250 ml of ice water and acidified with concentrated hydrochloric acid (80 ml) with stirring. The product is collected by filtration, washed with water (4 × 150 ml) and air dried to give β-(5-methoxynaphth-2-yl)propenoic acid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
reactant
Reaction Step Six
Quantity
175 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:13]=O)=[CH:8]2.C(O)(=O)[CH2:16][C:17]([OH:19])=[O:18].N1CCCCC1.Cl>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH:13]=[CH:16][C:17]([OH:19])=[O:18])=[CH:8]2

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1)C=O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Six
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
175 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by shaking on a steam bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
WASH
Type
WASH
Details
washed with water (4 × 150 ml) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C2C=CC(=CC2=CC=C1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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